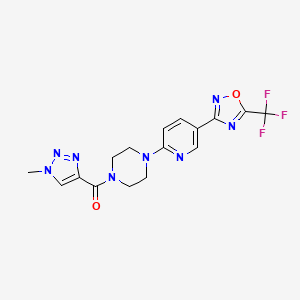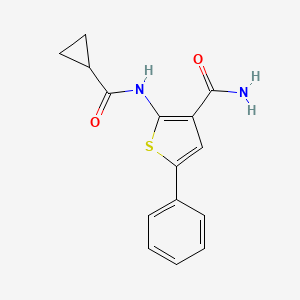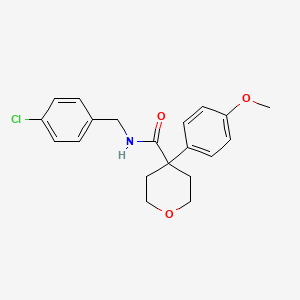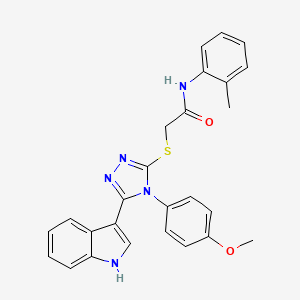
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15F3N8O2 and its molecular weight is 408.345. The purity is usually 95%.
BenchChem offers high-quality (1-methyl-1H-1,2,3-triazol-4-yl)(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-1H-1,2,3-triazol-4-yl)(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
This compound is utilized extensively in the synthesis of diverse organic compounds. Its structure allows for the creation of various derivatives that can serve as intermediates in the production of complex molecules. This is particularly useful in the development of new pharmaceuticals and agrochemicals .
Peptide and Peptidomimetic Compounds
The triazole ring present in the compound is a valuable moiety in the synthesis of peptide and peptidomimetic compounds. These are compounds that mimic the structure of peptides and can be used to investigate or interfere with biological processes, making them important tools in medicinal chemistry .
Heterocyclic Compound Production
Heterocyclic compounds contain a ring structure composed of at least two different elements. The compound is instrumental in the production of such structures, which are often found in many drugs and agrochemicals due to their diverse pharmacological properties .
Antimicrobial Activity
Derivatives of this compound have been shown to possess antibacterial and antifungal properties. This makes them potential candidates for the development of new antimicrobial agents, which are crucial in the fight against drug-resistant strains of bacteria and fungi.
Agrochemical Applications
Some derivatives of the compound have been evaluated for their potential as agrochemicals. For instance, they can function as root growth stimulants, influencing the levels of endogenous hormones like IAA, ABA, and GA3, which play a significant role in controlling root development .
Environmental Contamination Studies
The compound has been used as a marker in environmental studies, particularly in the detection of 1,1-dimethylhydrazine contamination. Its presence and transformation products can be indicators of environmental pollution, which is essential for monitoring and remediation efforts .
Propiedades
IUPAC Name |
(1-methyltriazol-4-yl)-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N8O2/c1-25-9-11(22-24-25)14(28)27-6-4-26(5-7-27)12-3-2-10(8-20-12)13-21-15(29-23-13)16(17,18)19/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIHOKZKZKGKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590012.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2590013.png)

![(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol](/img/structure/B2590018.png)

![3-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]piperidin-2-one](/img/structure/B2590023.png)
![N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid](/img/structure/B2590024.png)





![2-[(2S)-2-(4-fluorophenyl)morpholin-4-yl]-3-methyl-6-pyrimidin-4-ylpyrimidin-4-one](/img/structure/B2590032.png)
